molecular formula C26H22F2P2 B14352180 Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- CAS No. 94940-44-0

Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-

Cat. No.: B14352180
CAS No.: 94940-44-0
M. Wt: 434.4 g/mol
InChI Key: ORHJJULWFRXKEK-UHFFFAOYSA-N
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Description

Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- is a tertiary phosphine compound characterized by the presence of two phosphino groups linked by an ethyl chain. This compound is notable for its applications in coordination chemistry and catalysis, particularly in the formation of metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For instance, the reaction of a Grignard reagent with a chlorophosphine can yield the desired phosphine compound .

Industrial Production Methods

Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of organolithium compounds and halogenophosphines is prevalent, with the in situ lithiation of a pre-designed organic precursor being a common approach .

Chemical Reactions Analysis

Types of Reactions

Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and aryl halides are often used in substitution reactions.

Major Products

    Oxidation: The major product is the phosphine oxide.

    Substitution: The products depend on the specific reagents used but generally include substituted phosphines.

Scientific Research Applications

Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- exerts its effects involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, polymerization, and cross-coupling .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used tertiary phosphine ligand.

    Bis(diphenylphosphino)methane: Another common diphosphine ligand.

Uniqueness

Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- is unique due to the presence of fluorine atoms on the phenyl rings, which can influence the electronic properties of the ligand and its ability to stabilize metal complexes. This can result in different coordination geometries and catalytic behaviors compared to other similar compounds .

Properties

CAS No.

94940-44-0

Molecular Formula

C26H22F2P2

Molecular Weight

434.4 g/mol

IUPAC Name

2-bis(3-fluorophenyl)phosphanylethyl-diphenylphosphane

InChI

InChI=1S/C26H22F2P2/c27-21-9-7-15-25(19-21)30(26-16-8-10-22(28)20-26)18-17-29(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-16,19-20H,17-18H2

InChI Key

ORHJJULWFRXKEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)C4=CC=CC=C4

Origin of Product

United States

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